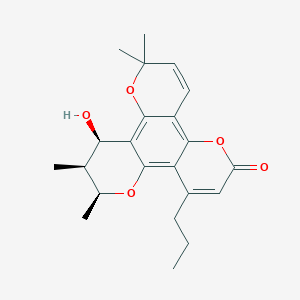

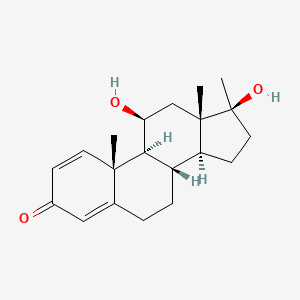

Dendronesterol A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

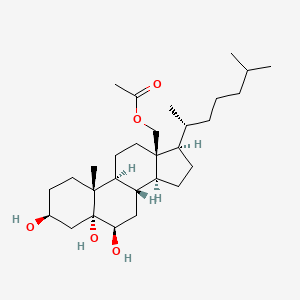

Dendronesterol A is a natural product found in Dendronephthya gigantea with data available.

Applications De Recherche Scientifique

1. Drug Delivery and Therapeutic Applications

Dendronesterol A has been explored for its potential in drug delivery and related therapeutic applications. The design of polyester dendrimer and poly(ethylene oxide) hybrid systems, incorporating dendronesterol A, facilitates the attachment of therapeutically active moieties and solubilizing chains. This approach allows for controlled drug loading and molecular architecture, relevant for targeted drug delivery systems (Gillies & Fréchet, 2002).

2. Biocompatibility and Stability in Biomedical Applications

Research has indicated the biocompatibility of dendronesterol A-based structures, making them suitable for various biomedical applications. Studies on aliphatic polyester dendrimers, including those similar to dendronesterol A, have shown excellent biocompatibility with human cell lines and primary cells. Their stability across different pH, temperature, and time conditions further supports their potential in biomedical applications (Feliu et al., 2012).

3. Synthesis and Characterization in Macromolecular Chemistry

The synthesis and characterization of dendritic structures like dendronesterol A are crucial in macromolecular chemistry. Studies have detailed methods for creating biodegradable polyester dendrons, essential for developing dendronesterol A and similar compounds. These dendrons can undergo efficient chemical reactions for further functionalization, making them versatile for various applications (Kose et al., 2011).

4. Potential in Regenerative Medicine

Dendronesterol A and related dendritic structures have been reviewed for their applications in regenerative medicine. They serve as carriers for gene, nucleic acids, and bioactive molecules, modulating cell functions for tissue regeneration. Their integration into implantable biodegradable medical devices shows potential for theranostic applications (Oliveira et al., 2010).

5. Catalysis and Polymer Chemistry

Dendronesterol A-like structures have been used to catalyze chemical reactions. The microenvironment created by dendronized polymers, such as those derived from dendronesterol A, can facilitate specific chemical reactions, which is significant in polymer chemistry and material science (Liang et al., 2003).

Propriétés

Nom du produit |

Dendronesterol A |

|---|---|

Formule moléculaire |

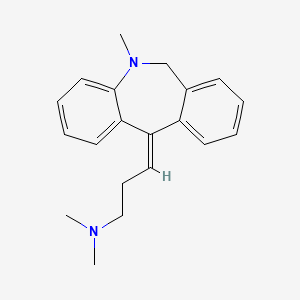

C29H50O5 |

Poids moléculaire |

478.7 g/mol |

Nom IUPAC |

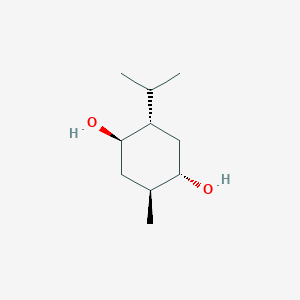

[(3S,5R,6R,8S,9S,10R,13S,14S,17R)-3,5,6-trihydroxy-10-methyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-13-yl]methyl acetate |

InChI |

InChI=1S/C29H50O5/c1-18(2)7-6-8-19(3)23-9-10-25-22-15-26(32)29(33)16-21(31)11-13-27(29,5)24(22)12-14-28(23,25)17-34-20(4)30/h18-19,21-26,31-33H,6-17H2,1-5H3/t19-,21+,22-,23-,24+,25+,26-,27-,28+,29+/m1/s1 |

Clé InChI |

INNUJNVZOJGGPL-LXYKHXJJSA-N |

SMILES isomérique |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)COC(=O)C |

SMILES canonique |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)COC(=O)C |

Synonymes |

dendronesterol A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

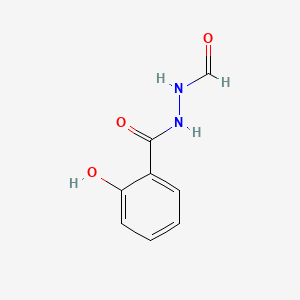

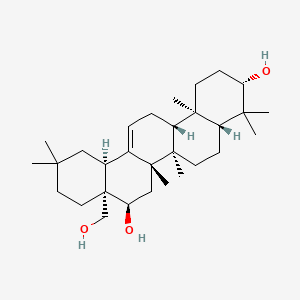

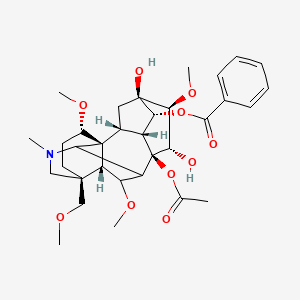

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-1,2,3,4-tetrahydro-2-oxo-3-quinolinyl]-6H-thieno[2,3-b]pyrrole-5-carboxamide](/img/structure/B1246001.png)

![N-[2-(4-Hydroxy-phenyl)-ethyl]-2-methyl-butyramide](/img/structure/B1246014.png)